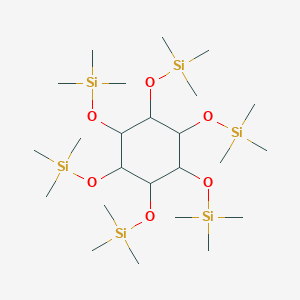
Trimethylsilyl-meso-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl-meso-inositol, also known as this compound, is a useful research compound. Its molecular formula is C24H60O6Si6 and its molecular weight is 613.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Trimethylsilyl-meso-inositol
This compound (TMS-meso-inositol) is a synthetic derivative of meso-inositol, characterized by the addition of trimethylsilyl groups to the hydroxyl functionalities of the inositol molecule. This modification enhances its stability and solubility, making it a valuable compound for various scientific applications, particularly in biochemical and pharmaceutical research. The compound's unique properties facilitate its use in analytical chemistry, drug design, and biological studies.
Chemical Synthesis and Analytical Chemistry
TMS-meso-inositol serves as a critical reagent in the synthesis of inositol phosphates and their analogs. Its trimethylsilyl groups improve the volatility and stability of the compound during gas chromatography (GC) and mass spectrometry (MS) analyses. This property allows for more accurate quantification and characterization of inositol derivatives in complex biological samples.
- Case Study : A study demonstrated that TMS-meso-inositol could be effectively used to derivatize myo-inositol for GC-MS analysis, enhancing detection sensitivity and specificity .
Biochemical Research
In biochemical studies, TMS-meso-inositol is utilized to explore the roles of inositol phosphates in cellular signaling pathways. The compound's ability to mimic natural substrates allows researchers to investigate enzyme interactions and signaling mechanisms.
- Case Study : Research involving TMS-meso-inositol analogs has revealed insights into the substrate specificity of inositol polyphosphate kinases (IPKs). These studies demonstrated that modified inositols could serve as competitive inhibitors or substrates, providing a deeper understanding of IPK functions in cellular processes .
Pharmaceutical Development
The pharmaceutical industry leverages TMS-meso-inositol for drug design, particularly in developing therapies targeting metabolic disorders and psychiatric conditions. Its role as a precursor for synthesizing bioactive compounds makes it an essential tool in medicinal chemistry.
- Case Study : Investigations into the effects of inositol on mood disorders have highlighted the potential therapeutic benefits of TMS-meso-inositol derivatives. These compounds may enhance neurotransmitter signaling, offering new avenues for treating conditions like depression and anxiety .
Metabolic Studies
TMS-meso-inositol is also employed in metabolic research to understand its influence on insulin signaling and glucose metabolism. By examining how this compound interacts with cellular pathways, researchers can elucidate mechanisms underlying metabolic diseases such as diabetes.
- Case Study : A study focused on the impact of TMS-meso-inositol on insulin sensitivity showed promising results, indicating that it could enhance glucose uptake in muscle cells, thereby suggesting its potential role as a dietary supplement for managing insulin resistance .
Data Tables
Propiedades
IUPAC Name |
trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKXRNTVMCAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H60O6Si6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334291 |
Source


|
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2582-79-8 |
Source


|
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













